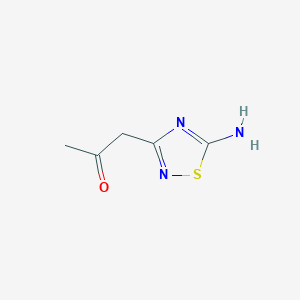
2-Chloro-4-ethylaniline hydrochloride
概要
説明
2-Chloro-4-ethylaniline hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and ethyl groups. This compound is commonly used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethylaniline hydrochloride typically involves the chlorination of 4-ethylaniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The hydrochloride salt is then formed by treating the resulting 2-Chloro-4-ethylaniline with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of ethanolamine as a raw material, with organic acids as catalysts and hydrogen chloride as the chlorination reagent. This method is advantageous due to the availability of raw materials, high reaction yield, and reduced environmental impact .
化学反応の分析
Types of Reactions
2-Chloro-4-ethylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
2-Chloro-4-ethylaniline hydrochloride is a versatile compound with applications in several scientific research areas:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: It is used in the development of pharmaceutical compounds due to its reactivity and functional groups.
Agrochemicals: The compound is utilized in the synthesis of pesticides and herbicides.
Material Science: It finds applications in the development of functional materials and dyes.
作用機序
The mechanism of action of 2-Chloro-4-ethylaniline hydrochloride involves its interaction with various molecular targets. The chlorine and ethyl groups on the benzene ring influence its reactivity and binding affinity to different substrates. In coupling reactions, for instance, the compound undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts, to form new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
2-Chloroaniline: Similar structure but lacks the ethyl group.
4-Ethylaniline: Similar structure but lacks the chlorine atom.
2-Chloro-4-methylaniline: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
2-Chloro-4-ethylaniline hydrochloride is unique due to the presence of both chlorine and ethyl groups, which confer distinct reactivity and properties. This combination makes it particularly useful in specific synthetic applications where both electron-withdrawing and electron-donating effects are desired .
特性
IUPAC Name |
2-chloro-4-ethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIJGQBJJWQXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214622-59-9 | |
| Record name | Benzenamine, 2-chloro-4-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214622-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(tert-Butoxycarbonyl)hydrazino]nicotinic acid](/img/structure/B1464210.png)

![(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid](/img/structure/B1464213.png)
![methyl (E)-3-[5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)phenyl]-2-propenoate](/img/structure/B1464215.png)

![(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1464218.png)

![2-[(4-Fluorobenzyl)amino]-3-methyl-1-butanol](/img/structure/B1464222.png)


![(3S,7R,8AS)-3-cyclohexyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1464225.png)


